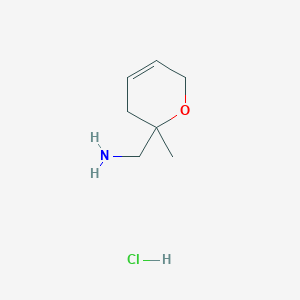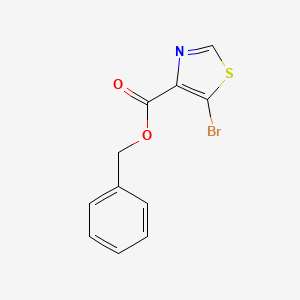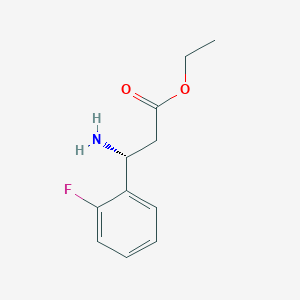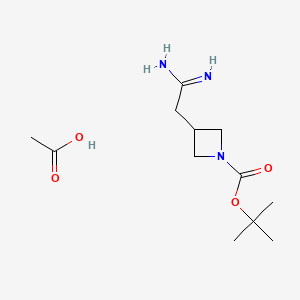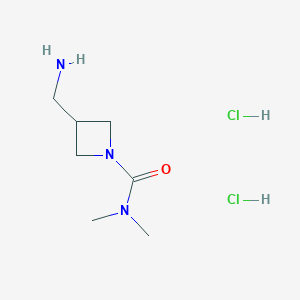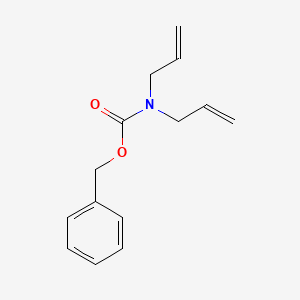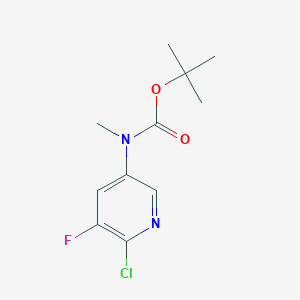
tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C12H16ClFN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chloro-fluoropyridinyl moiety, and a methylcarbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate typically involves the reaction of 6-chloro-5-fluoropyridin-3-amine with tert-butyl chloroformate and N-methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The raw materials are sourced from reliable suppliers, and the production process is optimized for cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
- tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate
- tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-ethylcarbamate
Comparison: tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C11H14ClFN2O2 |
|---|---|
Poids moléculaire |
260.69 g/mol |
Nom IUPAC |
tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15(4)7-5-8(13)9(12)14-6-7/h5-6H,1-4H3 |
Clé InChI |
MKEVXRFWORCGHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CC(=C(N=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
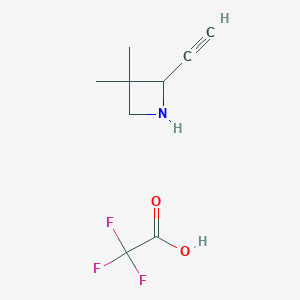
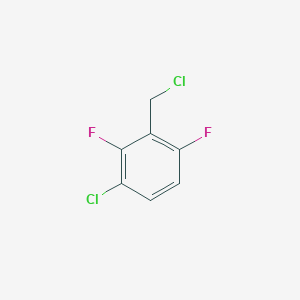
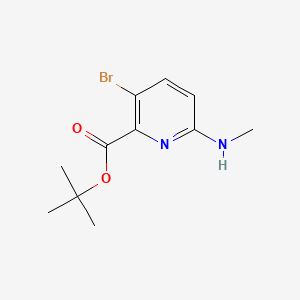
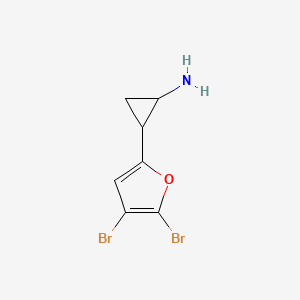
![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)
